N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide
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Overview
Description
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide is a compound characterized by its unique structure, which includes a pyrrolidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide typically involves the reaction of pyrrolidine derivatives with acetamide precursors. The process often includes steps such as amination and cyclization of functionalized acyclic substrates. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes and advanced purification techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide
- N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylMethyl]-N-cyclopropyl-acetamide
- N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Uniqueness
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(13)6-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14) |
InChI Key |
RBOCYKJHNQUKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1CNC(=O)C)N |
Origin of Product |
United States |
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